molecular formula C13H13FN2O2 B2917931 N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide CAS No. 2202200-96-0

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide

Cat. No.: B2917931
CAS No.: 2202200-96-0
M. Wt: 248.257
InChI Key: WVVLMAWYKNSYID-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide (CAS 2202200-96-0) is a synthetic organic compound with a molecular formula of C13H13FN2O2 and a molecular weight of 248.25 g/mol. Its structure features an indolizine carboxamide core linked to a fluorinated oxolane (tetrahydrofuran) ring, a combination that offers intriguing potential for medicinal chemistry and drug discovery research. The indolizine scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities. The incorporation of a fluorine atom into the oxolane ring is a common strategy in modern drug design to influence a compound's metabolic stability, bioavailability, and binding affinity. This specific molecular architecture makes it a valuable candidate for screening in various biochemical assays. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. It is offered in high purity and is available for prompt delivery in quantities ranging from 1mg to 50mg. This product is intended for research applications in a laboratory setting and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. For quotes on custom synthesis or larger quantities, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-7-18-8-12(11)15-13(17)9-5-10-3-1-2-4-16(10)6-9/h1-6,11-12H,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLMAWYKNSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, where the carboxamide group can form hydrogen bonds, and the fluorooxolan group enhances binding affinity through hydrophobic interactions, potentially leading to enzyme inhibition or modulation of receptor function.

Scientific Research Applications

This compound is explored in various fields:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine Researches investigate its potential therapeutic properties, including anticancer and antiviral activities.
  • Industry It is utilized in developing new materials and chemical processes.

Indolizine Derivatives

Indolizine derivatives, which include this compound, possess biological activities and have been studied for psychotropic, anti-inflammatory, analgesic, antimicrobial, and anti-exudative properties . For example, researchers have synthesized indolizine-1-carboxylate derivatives and screened them for antibacterial activity against E. coli, P. aeruginosa, and S. aureus, finding that the synthesized compounds showed antimicrobial activity . Specifically, N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide derivatives exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

Indole Derivatives in Medicinal Chemistry

Indole derivatives, related to indolizine-2-carboxamide, have shown promise in medicinal chemistry . For instance, N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide demonstrated selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells, effectively inducing cell cycle arrest in the G1 phase and apoptosis in HT29 cells . Additionally, novel bis-indole derivatives with a phenyl linker have been synthesized, with one compound, N,N'-(1,4-phenylene)bis{ N'-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, showing activity against lung cancer cells (A549) while sparing non-cancerous cells, and also inducing autophagy, depleting glutathione, and enhancing the antiproliferative impact of cisplatin .

Fluorescence Imaging

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with target proteins, while the fluorooxolan group can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Functional Group Analysis

The table below compares key structural features of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide with compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
This compound Indolizine 4-fluorooxolan Carboxamide, ether, fluorine Hypothesized kinase inhibition
3-chloro-N-phenyl-phthalimide () Phthalimide Chlorine, phenyl Imide, aromatic Polymer synthesis (monomers)
JNJ-54717793 () Bicyclo[2.2.1]heptane 3-fluoro-2-pyrimidin-2-ylphenyl Amine, pyrimidine, fluorine CNS-targeted therapies
NAT-1/NAT-2 () Thiazolidinone Methoxy (NAT-1), tert-butyl (NAT-2) Nicotinamide, thiazolidinone Antioxidant/anti-inflammatory
BBAC () Benzimidazole Biphenyl, methylthio Amide, benzimidazole Neurokinin receptor modulation
Monepantel (MOP) () Benzamide Trifluoromethyl, cyano Sulfanyl, trifluoromethyl Anthelmintic agent
Key Observations:
  • Indolizine vs. Phthalimide (): The indolizine core offers a smaller, more rigid structure compared to phthalimide’s fused benzene rings.
  • Fluorine Substituents: Both the target compound and JNJ-54717793 () feature fluorine, which improves metabolic stability and membrane permeability.
  • Amide Linkages: NAT-1/2 () and BBAC () share amide bonds but differ in heterocyclic cores. The thiazolidinone in NAT-1/2 may confer antioxidant activity, while the indolizine-carboxamide combination could favor kinase inhibition.
  • Electron-Withdrawing Groups: Monepantel () uses trifluoromethyl and cyano groups for electron withdrawal, contrasting with the target’s fluorooxolan, which balances electronegativity with ether oxygen’s polarity.

Hypothetical Pharmacokinetic and Electronic Properties

Property Target Compound 3-chloro-N-phenyl-phthalimide JNJ-54717793 NAT-2
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to chlorine) ~3.8 (highly lipophilic) ~4.2 (tert-butyl increases LogP)
Metabolic Stability High (fluorine reduces oxidation) Moderate (chlorine susceptible to metabolism) High (fluorine, rigid core) Low (phenolic hydroxyl in NAT-2)
Hydrogen-Bond Acceptors 4 (amide, ether, fluorine) 3 (imide, chlorine) 6 (pyrimidine, amine, fluorine) 5 (nicotinamide, thiazolidinone)
Discussion:
  • The target compound’s fluorooxolan likely enhances solubility compared to JNJ-54717793’s lipophilic bicycloheptane.
  • NAT-2’s tert-butyl group () increases LogP significantly, which may limit bioavailability compared to the target’s balanced polarity.
  • The chlorine in 3-chloro-N-phenyl-phthalimide () could lead to slower metabolic clearance than fluorine.

Biological Activity

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an indolizine core substituted with a fluorinated oxolane group and a carboxamide moiety. This unique structure may enhance its interaction with biological targets, contributing to its pharmacological profile.

Research indicates that indolizine derivatives, including this compound, exert their biological effects through various mechanisms:

  • Inhibition of COX Enzymes : Compounds within this class have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibits micromolar activity against COX-2, suggesting potential anti-inflammatory applications .
  • Anticancer Activity : Indolizines have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in models such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 6.02 to 28.37 µM .
  • Interaction with Receptors : Some studies suggest that indolizine derivatives may interact with neurotransmitter receptors and other molecular targets, influencing pathways related to pain, inflammation, and cancer progression .

Pharmacological Properties

The biological activity of this compound can be summarized in the following table:

Activity Target/Mechanism IC50 Values References
COX-2 InhibitionAnti-inflammatory~5.84 µM
AntiproliferativeMCF-7 (Breast Cancer)7.61 µM
HCT-116 (Colon Cancer)28.37 µM
HePG-2 (Liver Cancer)11.97 µM
Histamine ReceptorAntihistaminicNot specified
AntioxidantReactive Oxygen Species ScavengingNot specified

Case Studies and Research Findings

Several studies have explored the biological activity of indolizine derivatives:

  • In Vivo Studies : A study demonstrated that indolizine-based compounds significantly reduced tumor growth in animal models when administered orally, indicating their potential as therapeutic agents in cancer treatment .
  • Structure-Activity Relationship (SAR) : Research on various substituted indolizines has revealed that the introduction of electron-withdrawing groups like fluorine enhances anticancer activity by increasing the compound's lipophilicity and binding affinity to target proteins .
  • Clinical Implications : The promising results from preclinical studies suggest that compounds like this compound could lead to the development of novel anti-inflammatory and anticancer therapies.

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